molecular formula C6H11NO4 B2953906 4-[(Methoxycarbonyl)amino]butanoic acid CAS No. 188845-07-0

4-[(Methoxycarbonyl)amino]butanoic acid

Cat. No.: B2953906
CAS No.: 188845-07-0
M. Wt: 161.157
InChI Key: NRNSATHMPHIAMT-UHFFFAOYSA-N
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Description

4-[(Methoxycarbonyl)amino]butanoic acid, also known by its IUPAC name, is a compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . This compound is characterized by the presence of a methoxycarbonyl group attached to an amino group, which is further connected to a butanoic acid chain. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxycarbonyl)amino]butanoic acid typically involves the esterification of dicarboxylic acids. One common method is the reaction of butanoic acid derivatives with methoxycarbonylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methoxycarbonyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(Methoxycarbonyl)amino]butanoic acid has a wide range of applications in various fields:

Mechanism of Action

The mechanism of action of 4-[(Methoxycarbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can undergo hydrolysis to release methanol and carbon dioxide, while the amino group can form hydrogen bonds with various biomolecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 4-[(Methoxycarbonyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-(methoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-6(10)7-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNSATHMPHIAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188845-07-0
Record name 4-[(methoxycarbonyl)amino]butanoic acid
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